molecular formula C13H24BNO4 B2401169 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one CAS No. 2377607-67-3

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Cat. No.: B2401169
CAS No.: 2377607-67-3
M. Wt: 269.15
InChI Key: ASIGGHZBPBBIAI-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a synthetic organic compound that features both a morpholine ring and a boronate ester. These functional groups are often utilized in medicinal chemistry and organic synthesis due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Boronate Ester: This step involves the reaction of a suitable boronic acid or boronate ester precursor with the morpholine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other electrophiles.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, while the morpholine ring can interact with various biological receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)propan-1-one: Lacks the boronate ester group.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one: Lacks the morpholine ring.

Properties

IUPAC Name

1-morpholin-4-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BNO4/c1-12(2)13(3,4)19-14(18-12)6-5-11(16)15-7-9-17-10-8-15/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIGGHZBPBBIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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